Cbz-D-prolinol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

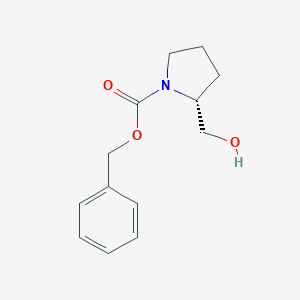

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTNHGVCFWDNDP-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415632 | |

| Record name | Cbz-D-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72597-18-3 | |

| Record name | Cbz-D-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-D-Prolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cbz-D-prolinol

For Researchers, Scientists, and Drug Development Professionals

(R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as Cbz-D-prolinol, is a chiral amino alcohol of significant interest in synthetic organic chemistry and drug discovery. As a derivative of the naturally occurring amino acid D-proline, it serves as a versatile chiral building block for the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The presence of the benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen provides stability during multi-step syntheses, while the primary alcohol offers a reactive handle for further functionalization. Its D-configuration makes it a valuable tool for introducing specific stereochemistry into target molecules.[1][2]

Physicochemical and Spectroscopic Properties

This compound is typically available as a colorless to yellow liquid or a low-melting solid at room temperature. Its chiral nature is one of its most critical properties, influencing the stereochemical outcome of reactions in which it participates.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that due to its nature as a synthetic intermediate, some physical properties like a precise boiling point at standard pressure are not widely reported.

| Property | Value | Source(s) |

| CAS Number | 72597-18-3 | [3][4][5] |

| Molecular Formula | C₁₃H₁₇NO₃ | [3] |

| Molecular Weight | 235.28 g/mol | [5] |

| Appearance | Colorless to yellow liquid or semi-solid | |

| Density | ~1.135 g/cm³ at 25 °C | [3][5][6] |

| Refractive Index (n²⁰/D) | ~1.5396 | [5][6] |

| Flash Point | > 110 °C (> 230 °F) | [3][6] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, chloroform, dichloromethane, and ethyl acetate. | Inferred from structure |

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR):

-

Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons on the phenyl ring of the Cbz group.

-

Benzyl Protons (CH₂-Ph): A singlet or a pair of doublets (due to rotational hindrance) would appear around δ 5.1-5.2 ppm for the two protons of the benzylic methylene group.

-

Pyrrolidine Ring Protons:

-

The proton on the chiral center (C2) adjacent to the hydroxymethyl group is expected around δ 4.0-4.2 ppm.

-

The protons of the hydroxymethyl group (CH₂OH) would likely appear as a multiplet between δ 3.5-3.8 ppm.

-

The protons on the nitrogen-adjacent carbon (C5) are expected around δ 3.3-3.5 ppm.

-

The remaining pyrrolidine ring protons (C3, C4) would appear as multiplets in the upfield region, typically between δ 1.8-2.2 ppm.

-

-

Alcohol Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 2.0-4.0 ppm.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal is expected around δ 155 ppm for the carbamate carbonyl carbon.

-

Aromatic Carbons (C₆H₅): Signals for the aromatic carbons of the Cbz group would appear in the δ 127-137 ppm region.

-

Benzyl Carbon (CH₂-Ph): The carbon of the benzylic methylene group is expected around δ 67 ppm.

-

Pyrrolidine Ring Carbons:

-

The chiral carbon (C2) is expected around δ 60 ppm.

-

The hydroxymethyl carbon (CH₂OH) would appear around δ 65 ppm.

-

The nitrogen-adjacent carbon (C5) is expected around δ 47 ppm.

-

The other two ring carbons (C3, C4) would have signals in the δ 23-30 ppm range.

-

Experimental Protocols

The most common method for the preparation of this compound is the reduction of its corresponding carboxylic acid, N-Cbz-D-proline.

Synthesis of this compound via Reduction of N-Cbz-D-proline

This protocol outlines the reduction of the carboxylic acid functional group using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent.

Materials:

-

N-Cbz-D-proline

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of N-Cbz-D-proline (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): The reaction mixture is cooled to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure, known as the Fieser work-up, is designed to produce a granular precipitate that is easy to filter.

-

Filtration and Extraction: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are collected.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Silica Gel Chromatography

The crude product is purified by flash column chromatography on silica gel.

-

Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent like hexanes.

-

Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

-

Elution: The product is eluted using a gradient solvent system, typically starting with a mixture of hexanes and ethyl acetate (e.g., 4:1) and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., to 1:1).

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to afford this compound as a pure liquid or solid.

Caption: Workflow for the synthesis and purification of this compound.

Role in Drug Development and Signaling Pathways

This compound is not typically a direct modulator of signaling pathways itself. Instead, its value lies in its role as a chiral precursor for the synthesis of complex, biologically active molecules that do interact with specific biological targets. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[7]

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Chiral intermediates like this compound are often used to construct the core scaffolds of these inhibitors, ensuring the correct three-dimensional orientation required for potent and selective binding to the kinase active site.

For example, derivatives of prolinol are used in the synthesis of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK) and c-Src, which are involved in inflammatory and cancer signaling pathways.[8] The synthesis of complex heterocyclic systems, such as the imidazo[1,5-a]pyrazine core found in some BTK inhibitors, can utilize chiral building blocks derived from this compound to establish key stereocenters.

The general workflow involves using this compound as a starting material, modifying its hydroxyl group, and incorporating it into a larger molecular framework through a series of coupling and cyclization reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-BENZYL 2-(5-BROMO-1H-INDOLE-3-CARBONYL) PYRROLIDINE-1-CARBOXYLATE – CHEM-IS-TRY Inc [chem-is-try.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

Cbz-D-prolinol structure and stereochemistry

An In-depth Technical Guide to Cbz-D-prolinol: Structure, Stereochemistry, and Analysis

Introduction

N-Carbobenzyloxy-D-prolinol, commonly referred to as this compound, is a chiral amino alcohol that serves as a crucial building block in advanced organic synthesis. As a derivative of the naturally occurring amino acid D-proline, it incorporates the robust benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. This protection strategy is fundamental in multi-step syntheses, particularly in the development of pharmaceuticals and complex molecular architectures, by preventing unwanted side reactions of the secondary amine. The defined (R)-stereochemistry at the C2 position makes this compound an invaluable chiral precursor for introducing stereochemical control in asymmetric synthesis, a critical aspect in the pharmaceutical industry where the biological activity of a molecule is often highly dependent on its three-dimensional structure.

This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Structure and Stereochemistry

Chemical Structure

This compound is structurally characterized by a pyrrolidine ring, a hydroxymethyl group at the C2 position, and a benzyloxycarbonyl group attached to the ring's nitrogen atom.

-

IUPAC Name: Benzyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate[1][2]

-

Synonyms: N-Cbz-D-prolinol, Z-D-prolinol

-

Molecular Formula: C₁₃H₁₇NO₃[3]

Stereochemistry

The stereochemistry of this compound is defined by the chiral center at the C2 position of the pyrrolidine ring. The "D" designation in its common name corresponds to the (R) configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is derived from D-proline. The presence of this chiral center is critical for its application in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. The absolute configuration is retained during the reduction of the carboxylic acid of Cbz-D-proline to the primary alcohol of this compound.

Physicochemical and Analytical Data

| Property | Value | Reference Compound |

| Appearance | Colorless to yellow liquid or semi-solid | Cbz-L-prolinol |

| Boiling Point | 74-76 °C @ 2 mmHg | D-Prolinol |

| Specific Rotation [α] | -29.0° to -33.0° (c=1, Toluene) | D-Prolinol |

| Purity (by HPLC) | >98.0% | N-Cbz-D-proline[5] |

Experimental Protocols

Synthesis of this compound from D-Proline

The synthesis of this compound is typically a two-step process starting from D-proline, as illustrated in the workflow diagram below. The first step involves the protection of the secondary amine with a benzyloxycarbonyl group, followed by the reduction of the carboxylic acid to a primary alcohol.

Protocol for Step 1: Synthesis of N-Cbz-D-proline

-

Dissolve D-proline (1.0 equivalent) in a 1:1 mixture of water and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution with stirring.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Upon reaction completion (monitored by TLC), wash the mixture with diethyl ether to remove excess Cbz-Cl.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Cbz-D-proline as a solid.

Protocol for Step 2: Synthesis of this compound

-

Suspend lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C.

-

Dissolve N-Cbz-D-proline (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture vigorously until a white precipitate forms.

-

Filter the solid and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product may be purified by flash column chromatography on silica gel.

Analytical Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. Due to the presence of the carbamate, hindered rotation around the N-C(O) bond can lead to the observation of rotamers (conformational isomers), which may result in the broadening or duplication of certain peaks.

-

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 7.30-7.40 ppm: Multiplet, 5H (aromatic protons of the benzyl group).

-

δ 5.10-5.20 ppm: Singlet or AB quartet, 2H (benzylic CH₂ protons).

-

δ 4.00-4.20 ppm: Multiplet, 1H (pyrrolidine C2-H).

-

δ 3.40-3.70 ppm: Multiplet, 4H (pyrrolidine C5-H₂ and hydroxymethyl CH₂ protons).

-

δ 1.80-2.10 ppm: Multiplet, 4H (pyrrolidine C3-H₂ and C4-H₂).

-

δ (variable): Broad singlet, 1H (hydroxyl OH proton).

-

4.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity and, critically, the enantiomeric excess (ee) of this compound. Chiral HPLC is the method of choice for separating the (R) and (S) enantiomers.

Protocol for Chiral HPLC Analysis

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: Chiral stationary phase column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[6][7]

-

Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A small amount of an additive such as trifluoroacetic acid (TFA, e.g., 0.1%) is often used to improve peak shape.[6][7][8] A typical starting ratio would be 90:10 (Hexane:Isopropanol) + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample. The (R) and (S) enantiomers will elute at different retention times. The enantiomeric excess (ee%) is calculated based on the integrated peak areas of the two enantiomers.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Its protected amine and reactive primary alcohol, combined with its defined stereochemistry, allow for its incorporation into complex structures. It is frequently utilized in:

-

Asymmetric Catalysis: As a precursor to chiral ligands for metal-catalyzed reactions.

-

Peptidomimetics: The pyrrolidine scaffold can serve as a rigid mimic of peptide turns.

-

Synthesis of Bioactive Compounds: Used in the total synthesis of natural products and the development of novel drug candidates, including enzyme inhibitors and receptor antagonists.

Conclusion

This compound is a key chiral building block with significant applications in modern organic and medicinal chemistry. Its well-defined structure and stereochemistry provide a reliable platform for the synthesis of complex, enantiomerically pure molecules. The experimental protocols for its synthesis and analysis, as detailed in this guide, are robust and widely applicable. A thorough characterization using techniques like NMR and chiral HPLC is essential to ensure the quality and stereochemical integrity required for its successful use in research and drug development.

References

- 1. 72597-18-3|(R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. (R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Cbz-L-Prolinol [oakwoodchemical.com]

- 4. peptide.com [peptide.com]

- 5. N-Carbobenzoxy-D-proline | 6404-31-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]

Synthesis of Cbz-D-prolinol from D-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-α-carbobenzyloxy-D-prolinol (Cbz-D-prolinol), a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. The synthesis is a two-step process commencing with the protection of the secondary amine of D-proline with a carboxybenzyl (Cbz) group, followed by the selective reduction of the carboxylic acid functionality to a primary alcohol. This guide details the experimental protocols, presents quantitative data in a structured format, and illustrates the process workflows and chemical transformations using diagrams.

Introduction

D-proline, a naturally occurring chiral amino acid, serves as a versatile starting material for the synthesis of a wide array of chiral molecules.[1] Its rigid pyrrolidine ring structure makes it an excellent scaffold for inducing stereoselectivity in chemical reactions. Protecting the nitrogen atom of D-proline is a crucial step in many synthetic routes to prevent its unwanted reactivity. The carboxybenzyl (Cbz) protecting group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[2]

The subsequent reduction of the carboxylic acid moiety of Cbz-D-proline yields this compound, a chiral amino alcohol. Chiral amino alcohols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides detailed methodologies for the efficient synthesis of this compound from D-proline.

Overall Synthesis Pathway

The synthesis of this compound from D-proline proceeds in two main steps:

-

N-α-Carbobenzyloxy protection of D-proline: The secondary amine of D-proline is protected with a carboxybenzyl group using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).

-

Reduction of Cbz-D-proline: The carboxylic acid group of Cbz-D-proline is selectively reduced to a primary alcohol to yield this compound.

Caption: Overall two-step synthesis of this compound from D-proline.

Experimental Protocols

Step 1: Synthesis of N-α-Carbobenzyloxy-D-proline (Cbz-D-proline)

This protocol describes the protection of the secondary amine of D-proline using benzyl chloroformate under Schotten-Baumann conditions.

Reaction Scheme:

Caption: Protection of D-proline with benzyl chloroformate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 10g D-proline) | Moles |

| D-Proline | 115.13 | 10.0 g | 0.0869 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.48 g in 35 mL H₂O | 0.0870 |

| Benzyl Chloroformate | 170.59 | 15.7 g (13.0 mL) | 0.0920 |

| Diethyl Ether | 74.12 | As required for washing | - |

| Hydrochloric Acid (HCl) | 36.46 | As required for acidification | - |

| Ethyl Acetate | 88.11 | As required for extraction | - |

| Anhydrous Sodium Sulfate | 142.04 | As required for drying | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve D-proline in an aqueous solution of sodium hydroxide at 0-5 °C with vigorous stirring.

-

Slowly add benzyl chloroformate and a 4 M sodium hydroxide solution (approximately 22 mL) dropwise and simultaneously to the reaction mixture over a period of 1 hour, maintaining the temperature at 0-5 °C and the pH between 9 and 10.

-

After the addition is complete, continue stirring at 0-5 °C for an additional hour, then allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-D-proline as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-α-Carbobenzyloxy-D-prolinol (this compound)

This protocol details the reduction of the carboxylic acid group of Cbz-D-proline to a primary alcohol using borane tetrahydrofuran complex. A patent also describes a similar reduction using sodium borohydride and boron trifluoride etherate.

Reaction Scheme:

Caption: Reduction of Cbz-D-proline to this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 10g Cbz-D-proline) | Moles |

| Cbz-D-proline | 249.27 | 10.0 g | 0.0401 |

| Borane-THF complex (1 M in THF) | - | 80 mL | 0.0800 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Methanol | 32.04 | As required for quenching | - |

| Saturated Sodium Bicarbonate Solution | - | As required for washing | - |

| Brine | - | As required for washing | - |

| Ethyl Acetate | 88.11 | As required for extraction | - |

| Anhydrous Magnesium Sulfate | 120.37 | As required for drying | - |

Procedure:

-

In a 500 mL flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-D-proline in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of Cbz-D-proline over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound as a colorless oil or a white solid.

Expected Yield: 80-90%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from D-proline.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | N-α-Carbobenzyloxy Protection | D-Proline | Benzyl Chloroformate, NaOH | Cbz-D-proline | 85-95 |

| 2 | Carboxylic Acid Reduction | Cbz-D-proline | Borane-THF complex or NaBH₄/BF₃·OEt₂ | This compound | 80-90 |

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from D-proline. The two-step procedure, involving N-protection followed by carboxylic acid reduction, is a reliable and high-yielding route to this valuable chiral intermediate. The provided protocols and data are intended to assist researchers, scientists, and drug development professionals in the efficient and reproducible synthesis of this compound for its application in the construction of complex, biologically active molecules.

References

N-Cbz-D-prolinol: A Chiral Building Block in Modern Drug Discovery

CAS Number: 72597-18-3

Molecular Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Cbz-D-prolinol. This chiral amino alcohol is a pivotal intermediate in asymmetric synthesis, offering a versatile scaffold for the construction of complex, enantiomerically pure molecules with significant therapeutic potential.

Physicochemical Properties

N-Cbz-D-prolinol, also known as (R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a white to off-white solid at room temperature. Its structure, featuring a pyrrolidine ring with a Cbz (carbobenzoxy) protecting group on the nitrogen and a hydroxymethyl group at the C2 position, imparts unique chemical properties that are instrumental in its applications.

| Property | Value |

| CAS Number | 72597-18-3[1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₇NO₃[1][2] |

| Molecular Weight | 235.28 g/mol [1][2] |

| Appearance | White to off-white solid |

| Purity | Typically >96% |

Synthesis of N-Cbz-D-prolinol

The primary and most common method for the synthesis of N-Cbz-D-prolinol is the reduction of its corresponding carboxylic acid precursor, N-Cbz-D-proline (CAS: 6404-31-5). This transformation is a fundamental reaction in organic chemistry, converting a carboxylic acid to a primary alcohol.

Experimental Protocol: Reduction of N-Cbz-D-proline

This protocol outlines a general procedure for the reduction of N-Cbz-D-proline to N-Cbz-D-prolinol using sodium borohydride, a common and relatively mild reducing agent.

Materials:

-

N-Cbz-D-proline

-

Tetrahydrofuran (THF), anhydrous

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve N-Cbz-D-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Activation: Carefully add boron trifluoride etherate (BF₃·OEt₂) dropwise to the reaction mixture at 0 °C. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (typically 1-2 hours) and then warm to room temperature, continuing to stir until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol to decompose any excess borohydride.

-

Work-up: Add saturated aqueous sodium bicarbonate solution to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Cbz-D-prolinol.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Synthetic pathway for N-Cbz-D-prolinol.

Applications in Asymmetric Synthesis and Drug Development

The true value of N-Cbz-D-prolinol lies in its application as a chiral building block and a precursor to various chiral auxiliaries and catalysts. The inherent chirality of the prolinol scaffold is leveraged to induce stereoselectivity in a wide range of chemical transformations.

Chiral Auxiliary and Ligand Synthesis

N-Cbz-D-prolinol serves as a versatile starting material for the synthesis of more complex chiral auxiliaries.[6] The hydroxyl group can be readily modified to introduce other functionalities, leading to a diverse array of ligands for asymmetric catalysis. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and often recovered.

Caption: Workflow for the use of N-Cbz-D-prolinol.

Synthesis of Bioactive Molecules

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. N-Cbz-D-prolinol provides a chiral entry point to this important class of molecules. Its derivatives have been incorporated into the synthesis of various pharmaceutical agents, including enzyme inhibitors and modulators of cellular signaling pathways. For instance, proline derivatives are utilized in the preparation of inhibitors for histone deacetylases and caspases, which are key targets in cancer therapy.

While specific signaling pathways directly modulated by N-Cbz-D-prolinol itself are not extensively documented, its role as a precursor to molecules that target such pathways is significant. The introduction of the chiral prolinol moiety can be crucial for the specific binding and activity of the final drug candidate.

Conclusion

N-Cbz-D-prolinol is a valuable and versatile chiral building block in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis from N-Cbz-D-proline, coupled with its utility in the preparation of chiral auxiliaries and as a scaffold for bioactive molecules, underscores its importance in the pursuit of novel and effective therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. 72597-18-3|(R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 72597-18-3 | Z-D-Prolinol | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 5. 72597-18-3 Cbz-D-Prolinol AKSci 1255AC [aksci.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Cbz-D-prolinol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as Cbz-D-prolinol. It is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its fundamental molecular and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Molecular and Physicochemical Properties

This compound is a derivative of the amino acid D-proline, where the amine is protected by a carboxybenzyl (Cbz) group, and the carboxylic acid is reduced to an alcohol.[1] This modification makes it a key intermediate in the synthesis of more complex chiral molecules.[2]

| Property | Value | Source |

| Molecular Formula | C13H17NO3 | [3] |

| Molecular Weight | 235.28 g/mol | [3] |

| CAS Number | 72597-18-3 | |

| Appearance | White to off-white solid | [4] |

| Purity | ≥97.0% (by NMR) | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from D-proline. The first step involves the protection of the secondary amine with a carboxybenzyl group, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocol:

Step 1: N-Cbz Protection of D-proline

This procedure involves the reaction of D-proline with benzyl chloroformate (Cbz-Cl) under basic conditions.

-

Materials: D-proline, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na2CO3) or other suitable base, Water, Ethyl acetate, Dichloromethane (DCM).

-

Procedure:

-

Dissolve D-proline in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate, ensuring the temperature remains low.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a nonpolar solvent like ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the Cbz-D-proline.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-D-proline.

-

Step 2: Reduction of N-Cbz-D-proline to this compound

A common method for the reduction of the carboxylic acid group in N-Cbz-D-proline is through the use of sodium borohydride and a Lewis acid catalyst.[5]

-

Materials: N-Cbz-D-proline, Sodium borohydride (NaBH4), Boron trifluoride etherate (BF3·OEt2), Tetrahydrofuran (THF) or other suitable anhydrous solvent.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve N-Cbz-D-proline in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate to the solution.

-

In a separate flask, prepare a solution of sodium borohydride in an appropriate solvent.

-

Add the sodium borohydride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

Synthetic Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound from D-proline.

Caption: Synthetic route to this compound.

References

- 1. Prolinol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CN114920682A - Method for reducing proline into prolinol and preparation method of 1-methylpyrrolidine-2-acrylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of Cbz-D-prolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-benzyloxycarbonyl-D-prolinol (Cbz-D-prolinol), a vital chiral building block in organic synthesis. The information presented herein is intended to facilitate its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural integrity and purity of this compound (Molecular Formula: C₁₃H₁₇NO₃, Molar Mass: 235.28 g/mol ) are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The following tables summarize the expected quantitative data from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data of this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H ₅- |

| ~5.15 | s | 2H | -CH ₂-Ph |

| ~4.05 | m | 1H | N-CH - |

| ~3.60 | m | 2H | -CH ₂-OH |

| ~3.40 | m | 2H | N-CH ₂- (pyrrolidine ring) |

| ~2.50 | br s | 1H | -OH |

| ~1.90-1.70 | m | 4H | -CH ₂-CH ₂- (pyrrolidine ring) |

Note: The exact chemical shifts and multiplicities can exhibit slight variations due to solvent, concentration, and the presence of rotamers, a common feature in N-acylated proline derivatives.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~155.5 | C =O (Carbamate) |

| ~136.8 | Quaternary Aromatic C |

| ~128.6 | Aromatic C H |

| ~128.1 | Aromatic C H |

| ~127.9 | Aromatic C H |

| ~67.2 | -C H₂-Ph |

| ~65.0 | -C H₂-OH |

| ~59.5 | N-C H- |

| ~46.8 | N-C H₂- (pyrrolidine ring) |

| ~28.5 | Pyrrolidine ring C H₂ |

| ~24.0 | Pyrrolidine ring C H₂ |

Table 3: IR Spectroscopic Data of this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2950, ~2870 | Medium | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1420 | Strong | C-N Stretch |

| ~1250, ~1100 | Strong | C-O Stretch |

| ~750, ~700 | Strong | C-H Bend (Aromatic, monosubstituted) |

Table 4: Mass Spectrometry (MS) Data of this compound

Technique: Electrospray Ionization (ESI), Positive Ion Mode

| m/z | Assignment |

| 236.12 | [M+H]⁺ |

| 258.10 | [M+Na]⁺ |

| 218.11 | [M+H - H₂O]⁺ |

| 102.09 | [M+H - C₈H₈O₂]⁺ (Loss of Cbz group) |

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approx. 5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2] Chemical shifts are referenced internally to the residual solvent peak or tetramethylsilane (TMS). Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample (liquid or semi-solid) is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-650 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is typically performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3] A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile and introduced into the ESI source via direct infusion or through an HPLC system. The mass analyzer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.[3] The high-resolution capability allows for the determination of the elemental composition by comparing the accurate mass measurement with the calculated theoretical mass.[3]

Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized chiral molecule like this compound.

Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.

References

Solubility Profile of Cbz-D-Prolinol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-carbobenzyloxy-D-prolinol (Cbz-D-prolinol), a key chiral building block in organic synthesis and drug development. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide combines qualitative and semi-quantitative data for structurally related N-Cbz protected amino acids and amino alcohols to provide a comparative context. Furthermore, detailed experimental protocols for solubility determination and a representative synthetic workflow are presented to empower researchers in their laboratory endeavors.

Quantitative and Qualitative Solubility Data

| Compound Name | Solvent | Temperature (°C) | Solubility | Remarks |

| Cbz-D-proline | Chloroform | Not Specified | Slightly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | - | |

| Ethanol | Not Specified | Slightly Soluble | - | |

| Methanol | Not Specified | Slightly Soluble | - | |

| D(-)-Prolinol | Chloroform | Not Specified | Slightly Soluble | Unprotected parent compound. |

| Methanol | Not Specified | Slightly Soluble | Unprotected parent compound. | |

| Toluene | Not Specified | Slightly Soluble | Unprotected parent compound. | |

| N-Cbz-L-cysteine | Dimethyl Sulfoxide (DMSO) | Not Specified | Typically soluble (e.g., 10 mM)[1] | This suggests a solubility of at least 2.55 g/L.[1] |

| N-Cbz-L-valine | Ethanol | Not Specified | Soluble[2] | - |

| Acetone | Not Specified | Soluble[2] | - | |

| Acetic Acid | Not Specified | Soluble | - | |

| N-Cbz-L-leucine | Chloroform | Not Specified | Soluble[3] | - |

| Dichloromethane | Not Specified | Soluble[3] | - | |

| Ethyl Acetate | Not Specified | Soluble[3] | - | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[3] | - | |

| Acetone | Not Specified | Soluble[3] | - |

Experimental Protocols

Determination of Solubility (Isothermal Saturation Method)

This protocol describes a standard gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, ethyl acetate, toluene)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of this compound to a vial.

-

Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

-

Allow the vial to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter.

-

Transfer the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the solution transferred.

-

Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried this compound.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Synthesis of this compound from Cbz-D-proline

This protocol outlines a general procedure for the reduction of Cbz-D-proline to this compound. One common method involves the use of sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.

Materials:

-

Cbz-D-proline

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolve Cbz-D-proline in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add boron trifluoride etherate to the stirred solution.

-

In a separate flask, prepare a solution of sodium borohydride in anhydrous THF.

-

Add the sodium borohydride solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

-

Add ethyl acetate to the mixture and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Synthetic Pathway: Cbz-D-proline to this compound

Caption: Synthetic route from Cbz-D-proline to this compound via reduction.

References

The Strategic Role of the Cbz Protecting Group in Prolinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in the field of organic synthesis, particularly in the manipulation of amino acids and their derivatives. When applied to prolinol, a versatile chiral building block, the Cbz group imparts a range of strategic advantages that are pivotal for the construction of complex molecules, including pharmaceutical intermediates and chiral catalysts. This technical guide provides an in-depth exploration of the role of the Cbz protecting group in prolinol derivatives, detailing its application in stereoselective synthesis, supported by quantitative data, comprehensive experimental protocols, and logical workflow diagrams.

Core Functions of the Cbz Group in Prolinol Derivatives

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the secondary amine in the prolinol scaffold. This protection is crucial for several reasons:

-

Preventing Unwanted Side Reactions: The lone pair of electrons on the nitrogen of prolinol can interfere with a wide array of chemical transformations. The Cbz group effectively "deactivates" this nitrogen, preventing it from participating in undesired reactions.[1][2]

-

Enabling Regioselectivity: By protecting the amine, reactions can be directed to other functional groups on the prolinol derivative, such as the hydroxyl group, with high precision.[1][2]

-

Enhancing Stability: The Cbz group provides significant stability to the prolinol structure throughout multi-step synthetic sequences, ensuring the integrity of the chiral backbone.[1][2]

-

Directing Stereochemistry: The steric bulk and electronic properties of the Cbz group can influence the stereochemical outcome of reactions at adjacent centers, acting as a control element in asymmetric synthesis.[2]

Synthesis and Deprotection of Cbz-Prolinol Derivatives

The introduction and removal of the Cbz group are well-established and reliable processes, offering high yields and compatibility with a range of functional groups.

Cbz Protection of Prolinol

The most common method for the N-protection of prolinol is through the Schotten-Baumann reaction, which involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base.[3]

Reaction Scheme: Cbz Protection of Prolinol

Caption: General scheme for the N-Cbz protection of prolinol.

Deprotection of Cbz-Prolinol

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. This method is highly efficient and clean, as the byproducts are toluene and carbon dioxide, which are easily removed.[3]

Deprotection Methods for Cbz-Prolinol

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a suitable solvent (e.g., MeOH, EtOH) | High yield, clean reaction, mild conditions. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[3] |

| Acid-Mediated Deprotection | Strong acids (e.g., HBr in acetic acid, HCl in organic solvents) | Metal-free, scalable. | Harsh conditions may not be suitable for sensitive substrates.[4] |

| Transfer Hydrogenation | H₂ donor (e.g., ammonium formate, cyclohexene), Pd/C | Avoids the use of gaseous hydrogen. | May require higher temperatures. |

Role in Asymmetric Synthesis: Cbz-Prolinol Derivatives as Chiral Auxiliaries and Catalysts

The inherent chirality of prolinol, combined with the directing effects of the Cbz group, makes Cbz-prolinol derivatives powerful tools in asymmetric synthesis.

Asymmetric Aldol Reactions

Amides derived from Cbz-prolinol can be used as chiral auxiliaries in asymmetric aldol reactions. The Cbz group, along with the prolinol scaffold, helps to create a rigid, chelated transition state, leading to high diastereoselectivity.[1]

Asymmetric Aldol Reaction Workflow

Caption: Workflow for an asymmetric aldol reaction using a Cbz-prolinol-derived chiral auxiliary.

Quantitative Data for Asymmetric Aldol Reactions

| Cbz-Prolinol Derived Amide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Propanoyl-(S)-Cbz-prolinol | Benzaldehyde | >95:5 | 80-90 | [1] |

| Acetyl-(S)-Cbz-prolinol | Isobutyraldehyde | >90:10 | 75-85 | [1] |

Asymmetric Reduction of Ketones

Cbz-prolinol derivatives can be used as ligands in catalyst systems for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. The Cbz group's steric and electronic influence is crucial for achieving high enantiomeric excess (e.e.).

Quantitative Data for Asymmetric Ketone Reduction

| Ketone | Catalyst System | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Acetophenone | Cbz-prolinol derived oxazaborolidine/BH₃ | 91-98 | High |

| α-Tetralone | Cbz-prolinol derived oxazaborolidine/BH₃ | 85 | High |

Applications in Drug Development

The structural rigidity and chirality of the proline ring make it a "privileged scaffold" in medicinal chemistry. Prolinol derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. The Cbz group plays a critical role in the multi-step syntheses of these drug molecules by ensuring the integrity of the prolinol core.

Prolinol and its derivatives are found in drugs for various therapeutic areas, and the Cbz protecting group strategy is often employed in their synthesis.[5] For example, Cbz-protected proline can be reduced to Cbz-prolinol, which then serves as a versatile intermediate for further elaboration into complex drug targets.[5]

Logical Flow: From Cbz-Proline to Pharmaceutical Intermediate

Caption: Synthetic pathway from Cbz-proline to a pharmaceutical intermediate via Cbz-prolinol.

Experimental Protocols

Protocol for Cbz Protection of (S)-Prolinol

Materials:

-

(S)-Prolinol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-prolinol (1.0 eq) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaHCO₃ (2.0 eq) to the solution.

-

Slowly add Cbz-Cl (1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Dilute the reaction mixture with water and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield Cbz-(S)-prolinol.[1]

Protocol for Catalytic Hydrogenolysis of Cbz-(S)-Prolinol

Materials:

-

Cbz-(S)-Prolinol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve Cbz-(S)-prolinol (1.0 eq) in MeOH in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with H₂ gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

-

Concentrate the filtrate under reduced pressure to yield (S)-prolinol.[3]

Conclusion

The carboxybenzyl protecting group is an indispensable tool in the chemistry of prolinol derivatives. Its ability to shield the reactive amine functionality provides the stability and selectivity required for complex, multi-step syntheses. Furthermore, the steric and electronic attributes of the Cbz group play a crucial role in directing the stereochemical outcome of asymmetric transformations, making Cbz-prolinol derivatives highly valuable as chiral auxiliaries and ligands in catalysis. For researchers in organic synthesis and drug development, a thorough understanding of the strategic application of the Cbz group in conjunction with the prolinol scaffold is essential for the efficient and stereocontrolled construction of intricate molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Cbz-D-prolinol: A Cornerstone Chiral Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the strategic use of chiral precursors is paramount for the construction of enantiomerically pure molecules, a critical requirement in the pharmaceutical and fine chemical industries. Among the arsenal of chiral building blocks, Cbz-D-prolinol, and its parent compound N-Cbz-D-proline, have emerged as indispensable tools.[1] Derived from the naturally occurring amino acid D-proline, this precursor offers a rigid pyrrolidine scaffold and a defined stereocenter, making it an excellent starting point for the synthesis of a diverse array of chiral ligands, auxiliaries, and catalysts.[2][3] The presence of the carbobenzyloxy (Cbz) protecting group ensures stability during various reaction conditions, preventing undesirable side reactions and allowing for selective transformations at other parts of the molecule.[1] This guide provides a comprehensive overview of this compound's synthesis, its applications in asymmetric catalysis—most notably in the Corey-Bakshi-Shibata (CBS) reduction—and its role as a versatile chiral auxiliary.

Synthesis of this compound

The preparation of this compound is a straightforward two-step process starting from the commercially available amino acid D-proline. The first step involves the protection of the secondary amine with a carbobenzyloxy group, followed by the reduction of the carboxylic acid to the corresponding alcohol.

Experimental Protocol: Synthesis of N-Cbz-D-prolinol

Step 1: Synthesis of N-Cbz-D-proline

-

Dissolution: In a round-bottom flask, dissolve D-proline (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.0 equivalents) with cooling in an ice bath.

-

Addition of Protecting Group: While maintaining the temperature below 5 °C and with vigorous stirring, slowly add benzyl chloroformate (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-D-proline as a white solid.

Step 2: Reduction of N-Cbz-D-proline to N-Cbz-D-prolinol

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of N-Cbz-D-proline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent: Cool the solution to 0 °C in an ice bath and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5 equivalents) via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

Work-up: Remove the solvent under reduced pressure. Add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Cbz-D-prolinol.

Caption: Synthetic pathway to N-Cbz-D-prolinol.

Application in Asymmetric Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

A paramount application of this compound is in the preparation of the chiral oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction. This powerful and reliable method facilitates the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric excess (e.e.). The catalyst is typically derived from (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol, which is synthesized from the corresponding enantiomer of prolinol.

Catalytic Cycle of the CBS Reduction

The mechanism of the CBS reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which enhances the Lewis acidity of the endocyclic boron atom. This activated complex then coordinates to the ketone, orienting it in a way that hydride delivery from the borane occurs stereoselectively to one of the prochiral faces of the carbonyl group.

Caption: CBS reduction catalytic cycle.

Quantitative Data for the CBS Reduction of Various Ketones

The CBS reduction is highly effective for a wide range of ketones, consistently delivering high enantioselectivity. The following table summarizes representative results for the reduction of various prochiral ketones using a this compound-derived catalyst.

| Ketone Substrate | Product Configuration | Enantiomeric Excess (% e.e.) | Yield (%) |

| Acetophenone | (R) | 96.5 | >95 |

| Propiophenone | (R) | 97.3 | >95 |

| α-Tetralone | (R) | 91 | >95 |

| 1-Indanone | (S) | 95.3 | >95 |

| 2-Ethylcyclohexanone | (1R, 2R) | 94 | >95 |

| 3-Nonanone | (R) | 86 | >95 |

Data is illustrative and compiled from various sources. Actual results may vary based on specific reaction conditions.

This compound as a Chiral Auxiliary

Beyond its use in catalysis, this compound and its derivatives serve as effective chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Prolinol-derived auxiliaries have been successfully employed in asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[2]

Experimental Protocol: Asymmetric Aldol Reaction using a Prolinol-Derived Chiral Auxiliary

This protocol outlines a general procedure for an asymmetric aldol reaction using an amide derived from prolinol as a chiral auxiliary.

-

Auxiliary Attachment: Acylate (S)-prolinol with the desired carboxylic acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the chiral amide.

-

Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral amide in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 1 hour to generate the lithium enolate.

-

Aldol Addition: To the enolate solution at -78 °C, add the desired aldehyde (1.0 equivalent) dropwise. Stir the reaction mixture at this temperature for 2-4 hours.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis, or by reduction with a suitable reducing agent (e.g., LiAlH₄), to yield the chiral β-hydroxy acid, ester, or diol, respectively. The prolinol auxiliary can often be recovered after this step.

References

Methodological & Application

Synthesis of Chiral Ligands from Cbz-D-Prolinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from Carboxybenzyl-D-prolinol (Cbz-D-prolinol). These ligands are pivotal in asymmetric catalysis, enabling the stereoselective synthesis of chiral molecules, which is a critical aspect of modern drug discovery and development. The protocols outlined herein focus on the synthesis of a key precursor, (R)-α,α-diphenyl-2-pyrrolidinemethanol, and its subsequent application in the preparation of an oxazaborolidine catalyst for the asymmetric reduction of prochiral ketones.

Introduction

Chiral ligands derived from the readily available amino acid D-proline are a cornerstone of asymmetric synthesis. The rigid pyrrolidine scaffold provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations. This compound, an N-protected form of D-prolinol, serves as a versatile starting material for the synthesis of a range of chiral ligands and catalysts. One of the most prominent applications of these ligands is in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3]

Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol from this compound

The synthesis of the chiral ligand (R)-α,α-diphenyl-2-pyrrolidinemethanol from this compound is a two-step process involving the oxidation of the primary alcohol to an aldehyde followed by the addition of a phenyl Grignard reagent.

Experimental Workflow: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol

Caption: Synthetic workflow for (R)-α,α-Diphenyl-2-pyrrolidinemethanol.

Protocol 1: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Palladium on carbon (10 wt%)

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

Step 1: Oxidation of this compound to Cbz-D-prolinal

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude Cbz-D-prolinal, which is used in the next step without further purification.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

-

Dissolve the crude Cbz-D-prolinal in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide solution (2.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Cbz-(R)-α,α-diphenyl-2-pyrrolidinemethanol.

Step 3: Deprotection to (R)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Dissolve the purified N-Cbz-(R)-α,α-diphenyl-2-pyrrolidinemethanol in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (R)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[4]

Application in Asymmetric Catalysis: CBS Reduction of Prochiral Ketones

(R)-α,α-Diphenyl-2-pyrrolidinemethanol is a precursor to the highly effective Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst. This catalyst is used for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols with high yields and enantioselectivities.[1][2][3]

Catalytic Cycle: CBS Reduction

Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.

Protocol 2: In Situ Preparation of the CBS Catalyst and Asymmetric Reduction of Acetophenone

Materials:

-

(R)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the solution to 0 °C and slowly add BH₃·THF solution (0.1 eq). Stir for 15 minutes at 0 °C to form the oxazaborolidine catalyst in situ.

-

In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

-

Slowly add the acetophenone solution to the catalyst solution at 0 °C.

-

To the reaction mixture, add BH₃·THF solution (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

-

Slowly quench the reaction by the dropwise addition of methanol, followed by 1 M HCl.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude (S)-1-phenylethanol can be purified by column chromatography on silica gel. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Quantitative Data

The following tables summarize typical yields and enantiomeric excesses (ee) achieved in the synthesis and application of prolinol-derived chiral ligands.

Table 1: Synthesis of (R)-α,α-Diphenyl-2-pyrrolidinemethanol

| Step | Product | Typical Yield | Reference |

| Oxidation & Grignard | N-Cbz-(R)-α,α-diphenyl-2-pyrrolidinemethanol | 60-70% (over 2 steps) | Adapted from[5] |

| Deprotection | (R)-α,α-Diphenyl-2-pyrrolidinemethanol | >95% | Adapted from[5] |

Table 2: CBS Reduction of Prochiral Ketones

| Ketone Substrate | Chiral Alcohol Product | Typical Yield (%) | Typical ee (%) | Reference |

| Acetophenone | (S)-1-Phenylethanol | 97 | 96 | [1] |

| Propiophenone | (S)-1-Phenyl-1-propanol | 98 | 92 | [1] |

| α-Tetralone | (S)-α-Tetralol | 95 | 94 | [1] |

| 1-Indanone | (S)-1-Indanol | 92 | 98 | [1] |

Conclusion